3-Hidroxi-4-metoxibenzonitrilo

Descripción general

Descripción

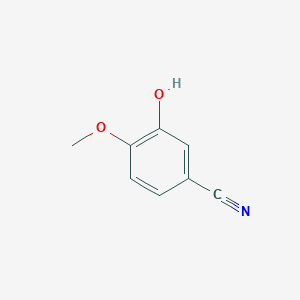

3-Hydroxy-4-methoxybenzonitrile is an organic compound with the molecular formula C8H7NO2 . It has a molecular weight of 149.15 . It is also known as 4-Hydroxy-3-methoxybenzonitrile .

Synthesis Analysis

The synthesis of 3-Hydroxy-4-methoxybenzonitrile can be carried out from vanillin, which has a similar chemical structure . The process involves two steps: reduction of vanillin to vanillyl alcohol using sodium borohydride (NaBH4), followed by halogenation and nitrilization of the product with phosphorus tribromide (PBr3) and potassium cyanide (KCN), respectively .Molecular Structure Analysis

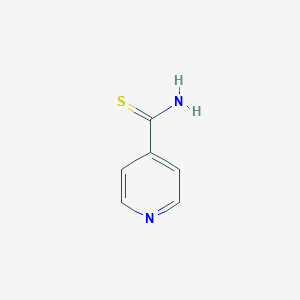

The molecular structure of 3-Hydroxy-4-methoxybenzonitrile consists of a benzene ring substituted with a hydroxyl group (OH), a methoxy group (OCH3), and a nitrile group (CN) . The SMILES string representation of the molecule is COc1cc(ccc1O)C#N .Chemical Reactions Analysis

4-Hydroxy-3-methoxybenzonitrile, which is structurally similar to 3-Hydroxy-4-methoxybenzonitrile, can be converted to 4-hydroxy-3-methoxybenzamide upon treatment with sodium perborate .Physical and Chemical Properties Analysis

3-Hydroxy-4-methoxybenzonitrile is a solid substance . It has a density of 1.2±0.1 g/cm3, a boiling point of 300.8±27.0 °C at 760 mmHg, and a flash point of 135.7±23.7 °C . It has a molar refractivity of 39.2±0.4 cm3 .Aplicaciones Científicas De Investigación

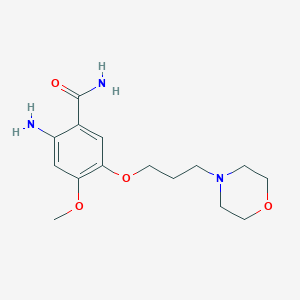

Síntesis de Derivados de Benzamida

3-Hidroxi-4-metoxibenzonitrilo: puede utilizarse como precursor en la síntesis de derivados de benzamida. Por ejemplo, el tratamiento con perborato de sodio puede producir 4-hidroxi-3-metoxibenzamida . Estos compuestos de benzamida son significativos debido a su amplia gama de actividades biológicas, incluidas las propiedades antiinflamatorias, analgésicas y antipiréticas.

Agentes Antitumorales

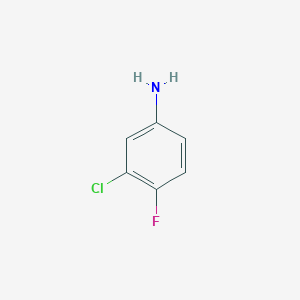

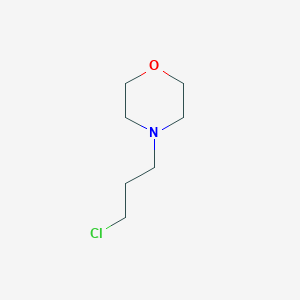

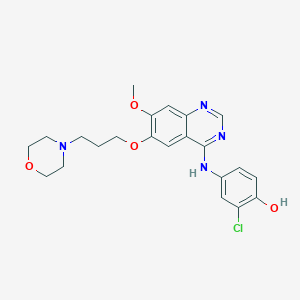

Este compuesto se ha utilizado en el diseño y la síntesis de nuevos derivados de quinazolina con actividad antitumoral . Estos derivados han mostrado resultados prometedores en la inhibición del receptor del factor de crecimiento epidérmico (EGFR), que es un objetivo conocido para la terapia del cáncer debido a su papel en la proliferación y diferenciación celular.

Pigmentos Orgánicos para Láseres de Tinte en Estado Sólido

This compound: puede estar involucrado en la síntesis de nuevos pigmentos orgánicos. Estos pigmentos se han evaluado para su uso como medio activo en láseres de tinte en estado sólido . Estos láseres tienen aplicaciones en diversos campos, incluida la medicina y la espectroscopia.

Desarrollo de Inhibidores de la Tirosinquinasa

Los derivados del compuesto se han explorado por su potencial como inhibidores de la tirosinquinasa . Las tirosinquinasas son enzimas que desempeñan un papel crucial en las vías de transducción de señales, y su inhibición puede ser una estrategia para terapias contra el cáncer dirigidas.

Síntesis de Compuestos Poliether

Se ha utilizado en la síntesis de 1,5-bis(4-ciano-2-metoxifenoxi)-3-oxapentano , un compuesto poliether. Los poliethers son importantes en la creación de una variedad de materiales, incluidos aquellos con posibles aplicaciones en polímeros biocompatibles y biodegradables.

Safety and Hazards

4-Hydroxy-3-methoxybenzonitrile, a compound similar to 3-Hydroxy-4-methoxybenzonitrile, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity upon single exposure . The target organs include the respiratory system .

Propiedades

IUPAC Name |

3-hydroxy-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQHIJLQYYFUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406725 | |

| Record name | 3-hydroxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52805-46-6 | |

| Record name | 3-Hydroxy-4-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52805-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydroxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.